1-Naphthylamine, 1,2,3,4-tetrahydro-8-butyryl-N,N-dimethyl-5-methoxy-
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Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-8-butyryl-N,N-dimethyl-5-methoxy- is a complex organic compound with a unique structure that includes a naphthylamine core, tetrahydro modifications, and various functional groups such as butyryl, dimethyl, and methoxy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-butyryl-N,N-dimethyl-5-methoxy- typically involves multiple steps, starting with the preparation of the naphthylamine core. This can be achieved by reducing 1-nitronaphthalene with iron and hydrochloric acid, followed by steam distillation . The tetrahydro modifications are introduced by reducing the unsubstituted ring using sodium in boiling amyl alcohol . The butyryl, dimethyl, and methoxy groups are then added through various substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-butyryl-N,N-dimethyl-5-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can further modify the tetrahydro structure or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride and chromic acid, reducing agents like sodium in amyl alcohol, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-8-butyryl-N,N-dimethyl-5-methoxy- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-butyryl-N,N-dimethyl-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A simpler aromatic amine derived from naphthalene.
2-Naphthylamine: Another naphthylamine isomer with different properties and applications.
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with similar tetrahydro modifications.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-butyryl-N,N-dimethyl-5-methoxy- is unique due to its combination of functional groups and structural modifications, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
63979-01-1 |
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Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-[8-(dimethylamino)-4-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl]butan-1-one |
InChI |
InChI=1S/C17H25NO2/c1-5-7-15(19)12-10-11-16(20-4)13-8-6-9-14(17(12)13)18(2)3/h10-11,14H,5-9H2,1-4H3 |
InChI Key |
DCZIAQLRTLSMTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C2C(CCCC2=C(C=C1)OC)N(C)C |
Origin of Product |
United States |
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